1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of 1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl group. This can be achieved through the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid undergoes several types of chemical reactions, primarily involving the Boc protecting group. Common reactions include:
Deprotection: The removal of the Boc group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This reaction results in the formation of the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions depending on the specific functional groups present.
Major products formed from these reactions include the free amine and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine through a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate . The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to yield the free amine .
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid can be compared with other Boc-protected amines such as:
1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic acid: Similar in structure but without the butyl group, making it less hydrophobic.
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains an aromatic ring, providing different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the Boc protection with a butyl-substituted piperidine ring, offering distinct properties and reactivity compared to other Boc-protected compounds.
Properties
IUPAC Name |
4-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-5-6-7-15(12(17)18)8-10-16(11-9-15)13(19)20-14(2,3)4/h5-11H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXDMSFXHBZCFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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